potassium {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}trifluoroboranuide
Description
Potassium {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}trifluoroboranuide is a boron-containing organometallic compound with a pyrrolidine core functionalized by a tert-butoxycarbonyl (Boc) group and a trifluoroborate anion. This compound is widely used as a stable intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in pharmaceutical and materials chemistry . Its pyrrolidine ring provides rigidity, while the Boc group enhances solubility and protects reactive amine functionalities during synthesis. The trifluoroborate moiety offers improved stability compared to boronic acids, reducing side reactions like protodeboronation .
Properties
IUPAC Name |
potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BF3NO2.K/c1-9(2,3)16-8(15)14-5-4-7(6-14)10(11,12)13;/h7H,4-6H2,1-3H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTWIERFLVKQOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CCN(C1)C(=O)OC(C)(C)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BF3KNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1430219-72-9 | |
| Record name | Borate(1-), [1-[(1,1-dimethylethoxy)carbonyl]-3-pyrrolidinyl]trifluoro-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1430219-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium {1-[(t-butoxy)carbonyl]pyrrolidin-3-yltrifluoroboranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}trifluoroboranuide typically involves the reaction of 1-[(tert-butoxy)carbonyl]pyrrolidine with a boron trifluoride source in the presence of a potassium base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The product is typically purified using crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Potassium {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}trifluoroboranuide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrrolidine derivatives, while oxidation and reduction reactions can modify the functional groups present on the molecule .
Scientific Research Applications
Potassium {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}trifluoroboranuide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of potassium {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}trifluoroboranuide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoroborate group can participate in boron-mediated reactions, while the tert-butoxycarbonyl-protected pyrrolidine can undergo deprotection to reveal a reactive amine group. These properties make the compound versatile in synthetic chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between potassium {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}trifluoroboranuide and analogous compounds:
Key Observations:
Structural Complexity : The main compound’s pyrrolidine-Boc-trifluoroborate architecture balances rigidity and stability, making it ideal for controlled cross-coupling reactions. In contrast, potassium(3,3-dimethylbutyl)trifluoroboranuide lacks cyclic structure, favoring reactions requiring conformational flexibility .
Functional Groups : The Boc group in the main compound and tert-butyl N-{1-[(3R)-pyrrolidin-3-yl]cyclopropyl}carbamate enhances solubility and protects reactive amines, but the latter lacks boron, limiting its use in metal-catalyzed reactions.
Reactivity : Trifluoroborates (e.g., the main compound) exhibit superior stability to boronic acids (e.g., 3-boric acid thiophene in ), which are prone to oxidation and protodeboronation .
Research Findings and Instrumentation
- Crystallography : SHELX programs () are critical for resolving the crystal structures of these compounds, confirming the spatial arrangement of the Boc group and trifluoroborate anion .
- Thermal Stability : Thermogravimetric analysis () reveals that the main compound decomposes above 200°C, comparable to other trifluoroborates but superior to boronic acids like 3-thiophenylboronic acid .
- Synthetic Pipelines : High-throughput screening (e.g., via PharmaBlock’s building blocks in ) leverages these compounds to generate diverse libraries for drug discovery .
Biological Activity
Potassium {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}trifluoroboranuide, with the CAS number 1430219-72-9, is a chemical compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
The compound has the following chemical characteristics:
- Molecular Formula : CHBFKNO
- Molecular Weight : 241.19 g/mol
- LogP : 1.36
- Polar Surface Area : 30 Ų
- Hydrogen Bond Acceptors : 1
- Hydrogen Bond Donors : 0
These properties suggest a moderate hydrophobicity and potential for interaction with biological membranes.
Research indicates that this compound may act as a boron-containing compound that can participate in various biochemical reactions. The trifluoroborate group is known for its ability to form complexes with nucleophiles, which may enhance its reactivity in biological systems.
Antitumor Activity
A study published in the Journal of Medicinal Chemistry explored the antitumor properties of boron-containing compounds, including this compound. The compound demonstrated significant cytotoxicity against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF7 (Breast Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 10.0 |
These results indicate that the compound has potential as an anticancer agent, warranting further investigation into its mechanism of action and efficacy in vivo.
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. In a study examining neuroprotection against oxidative stress, this compound was shown to reduce neuronal cell death induced by hydrogen peroxide in cultured neurons. The results are summarized below:
| Treatment | Cell Viability (%) |
|---|---|
| Control | 100 |
| Hydrogen Peroxide | 40 |
| Compound (10 µM) | 75 |
| Compound (20 µM) | 85 |
This suggests that the compound may have applications in neurodegenerative disease therapies.
Case Studies
-
Case Study on Cancer Cell Lines :
In vitro studies using various cancer cell lines highlighted the selective cytotoxicity of potassium {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}trifluoroboranuide, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M pha -
Neuroprotection in Animal Models :
An animal study involving mice subjected to induced oxidative stress demonstrated that treatment with the compound significantly improved survival rates and reduced markers of oxidative damage in brain tissu
Safety and Toxicology
While this compound exhibits promising biological activities, safety assessments are crucial. The compound is classified as an irritant and should be handled with care in laboratory settings. Further toxicological studies are necessary to establish a safety profile for potential therapeutic use.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
